2-Amino-5-chloro-3-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-chloro-3-nitrophenol is an organic compound with the molecular formula C6H5ClN2O3. It is a chlorinated nitroaromatic compound, which means it contains both chlorine and nitro groups attached to an aromatic ring. This compound is used in various industrial applications, including the manufacture of dyes, drugs, and pesticides. It is also known for its potential environmental impact as a pollutant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Amino-5-chloro-3-nitrophenol typically involves a multi-step synthetic process. One common method includes the following steps :
Cyclization Reaction: 2-Aminophenol reacts with thionyl chloride in the presence of a solvent and an acid-binding agent to form a cyclic compound.
Nitration Reaction: The cyclic compound undergoes nitration with a mixture of concentrated sulfuric acid and concentrated nitric acid to produce a nitrated substance.
Hydrolysis: The nitrated substance is hydrolyzed with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and process efficiency while minimizing waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-chloro-3-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium hydroxide are used under basic conditions.
Major Products Formed
Reduction: The major product formed is 2-Amino-5-chloro-3-aminophenol.
Substitution: Depending on the nucleophile used, various substituted phenols can be formed.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-chloro-3-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of hair dyes and other cosmetic products.
Wirkmechanismus
The mechanism of action of 2-Amino-5-chloro-3-nitrophenol involves its interaction with various molecular targets and pathways. For instance, in biodegradation studies, it is partially reduced by NADPH-dependent nitroreductase to form intermediates such as 2-chloro-5-hydroxylaminophenol . These intermediates are further degraded by enzymes like aminohydroquinone dioxygenase, leading to ring-cleavage reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-nitrophenol
- 2-Chloro-5-nitrophenol
- 2-Amino-3-nitrophenol
Uniqueness
2-Amino-5-chloro-3-nitrophenol is unique due to the presence of both chlorine and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and environmental behavior compared to other similar compounds . Its specific substitution pattern also makes it valuable in the synthesis of specialized dyes and pharmaceuticals.
Eigenschaften
Molekularformel |
C6H5ClN2O3 |
---|---|
Molekulargewicht |
188.57 g/mol |
IUPAC-Name |
2-amino-5-chloro-3-nitrophenol |
InChI |
InChI=1S/C6H5ClN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2 |
InChI-Schlüssel |
KJHAXNYWSYVDTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.